4-((2,5-Dimethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
Description
This compound is a synthetic derivative of 4-oxobutanoic acid, featuring a 2,5-dimethoxyphenylamino group at position 4 and a 2-hydroxypropylamino substituent at position 2. The 4-oxo group confers rigidity, while the methoxy and hydroxypropyl moieties modulate solubility and electronic properties.
Properties
IUPAC Name |
4-(2,5-dimethoxyanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-9(18)8-16-12(15(20)21)7-14(19)17-11-6-10(22-2)4-5-13(11)23-3/h4-6,9,12,16,18H,7-8H2,1-3H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESCMQSTRMMXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(CC(=O)NC1=C(C=CC(=C1)OC)OC)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Compound A features a unique combination of functional groups that may contribute to its biological activity:
- Amino Groups : These can participate in hydrogen bonding and may influence the compound's interaction with biological targets.
- Dimethoxyphenyl Group : This aromatic moiety is often associated with various pharmacological activities, including antitumor and neuroprotective effects.
- Hydroxypropyl Chain : This hydrophilic group may enhance solubility and bioavailability.
Anticancer Activity
Recent studies have investigated the anticancer potential of similar compounds, suggesting that derivatives of phenylalanine can exhibit significant antiproliferative effects. For instance, related compounds have demonstrated activity against various cancer cell lines through mechanisms such as:
- Microtubule Disruption : Some derivatives lead to G2/M phase cell cycle arrest, inhibiting cancer cell proliferation.
- Apoptosis Induction : Compounds similar to Compound A have been shown to increase the levels of pro-apoptotic markers while decreasing anti-apoptotic proteins like Bcl-2 .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | TBD | TBD |
| Related Compound B | HCT-116 | 0.04 | Microtubule disruption |
| Related Compound C | EA.hy926 | 0.15 | Apoptosis induction |
Neuropharmacological Effects
Research has indicated that compounds with similar structures can affect neurotransmitter systems. For example:
- Dopaminergic Activity : Some derivatives have been shown to enhance dopamine release, which may have implications for treating neurodegenerative diseases.
- Serotonergic Effects : Similar compounds have been linked to alterations in serotonin levels, potentially influencing mood and anxiety disorders .
Antimicrobial Activity
Preliminary studies suggest that compounds with a similar backbone exhibit antimicrobial properties against various pathogens. The mechanisms may include:
- Cell Membrane Disruption : Some derivatives can integrate into bacterial membranes, leading to increased permeability and cell death.
- Inhibition of Biofilm Formation : Certain analogs have shown efficacy in preventing biofilm formation in bacterial cultures.
Clinical Observations
- Case Study 1 : A patient treated with a related compound experienced significant tumor reduction in a clinical trial setting. The compound was administered alongside standard chemotherapy, leading to improved outcomes compared to historical controls.
- Case Study 2 : An observational study on the use of similar compounds in patients with chronic pain indicated improvements in pain management and quality of life metrics without significant adverse effects.
Experimental Findings
In vitro studies using human tumor cell lines have revealed that:
- Compound A exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
- The compound's mechanism was linked to oxidative stress induction and mitochondrial dysfunction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the 4-oxobutanoic acid backbone but differing in substituents.
2.1. L-Asparagine (2-Amino-4-oxobutanoic Acid)
- Structure: Natural amino acid with an amino group at position 2 and an amide (-CONH₂) at position 4.
- Key Differences: The target compound replaces asparagine’s amide group with a 2,5-dimethoxyphenylamino group and introduces a 2-hydroxypropylamino group. Solubility: L-Asparagine is highly water-soluble due to its zwitterionic nature. The target compound’s solubility is likely reduced by the hydrophobic dimethoxyphenyl group but partially offset by the hydroxypropyl moiety. Biological Role: Asparagine participates in protein synthesis, while the synthetic derivative may target receptors or enzymes influenced by aromatic interactions .
2.2. 2,4-Diamino-4-oxobutanoic Acid Derivatives
- Example: (S)-2,4-Diamino-4-oxobutanoic acid (a form of asparagine).
- Comparison: Substituents: The target compound’s 2-hydroxypropylamino group replaces one amino group, altering hydrogen-bonding capacity. Stability: Methoxy groups in the target compound may enhance metabolic stability compared to primary amines in diamino analogs, which are prone to oxidation .
Physicochemical and Pharmacological Properties
A hypothetical data table based on structural inferences:
| Property | Target Compound | L-Asparagine | Hypothetical 3,4-Dimethoxy Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~352 | 132 | ~352 |
| logP | ~1.2 (moderate lipophilicity) | -3.5 (highly hydrophilic) | ~1.5 |
| Solubility | Moderate in polar solvents | High in water | Low in water |
| Metabolic Stability | High (methoxy groups) | Low (amide hydrolysis) | Moderate |
- Biological Implications: The 2,5-dimethoxyphenyl group may engage in π-π stacking with aromatic residues in enzyme active sites, a feature absent in asparagine.
Q & A
Basic: What are the recommended synthetic routes for preparing 4-((2,5-Dimethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, and what key intermediates are involved?
Methodological Answer:
Synthesis typically involves sequential nucleophilic substitutions and amide bond formations. A common approach is reacting 3-methylidenedihydrofuran-2,5-dione (a cyclic anhydride) with substituted anilines under controlled conditions. For example, in analogous compounds (e.g., 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid), the reaction is carried out in acetone at ambient temperature, followed by crystallization from methanol-toluene mixtures . Key intermediates include the anhydride ring-opening product and the substituted aniline adduct. Optimizing stoichiometry and solvent polarity (e.g., acetone vs. DMF) is critical for yield improvement.
Basic: How is the structural characterization of this compound validated in academic research?
Methodological Answer:
Structural validation employs a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of methoxy, hydroxypropyl, and amide protons. For example, amide N–H protons typically appear at δ 8–10 ppm in DMSO-d6 .
- X-ray Crystallography : Single-crystal analysis resolves tautomeric forms (e.g., anti-Saytzeff configuration) and hydrogen-bonding networks, as seen in related amide derivatives .
- Mass Spectrometry : HRESIMS provides exact mass verification (e.g., molecular ion peaks matching C13H13NO4 derivatives ).
Advanced: What experimental strategies are used to optimize reaction conditions for improving yield and purity?
Methodological Answer:
Advanced optimization includes:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, while acetone minimizes side reactions .
- Temperature Control : Ambient conditions prevent thermal decomposition of sensitive intermediates (e.g., hydroxypropyl groups) .
- Catalysis : Lewis acids (e.g., ZnCl2) may accelerate anhydride ring-opening, though this requires compatibility with hydroxyl groups.
- In-line Purification : Flash chromatography or recrystallization (e.g., methanol-toluene mixtures) removes unreacted anilines or byproducts .
Advanced: How can researchers investigate the biological activity of this compound, particularly its enzyme inhibitory potential?
Methodological Answer:
Biological studies focus on:
- Target Identification : Molecular docking against proteins like human thymidylate synthase (hTS), where analogous amide derivatives show inhibitory activity via binding to catalytic sites .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC50 values using spectrophotometric assays (e.g., monitoring dihydrofolate reduction for hTS inhibition ).
- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assays) to evaluate antiproliferative effects .
- Metabolic Stability : Assess hepatic clearance using microsomal incubation and LC-MS quantification .
Advanced: How should researchers address contradictions in reported biological activities of structurally similar compounds?
Methodological Answer:
Contradictions arise from variations in substituent effects and assay conditions. Resolution strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. fluoro groups) to isolate activity contributors. For example, fluorophenyl groups in 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives enhance metabolic stability but may reduce solubility .
- Standardized Assay Protocols : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Computational Modeling : Compare molecular electrostatic potentials (MEPs) and binding affinities across analogs to explain divergent activities .
Advanced: What methodologies are employed to resolve tautomeric or stereochemical ambiguities in this compound?
Methodological Answer:
- Tautomer Identification : Use NMR titration (e.g., deuterium exchange for labile protons) and X-ray crystallography to confirm dominant tautomeric forms, as seen in anti-Saytzeff configurations .
- Chiral Resolution : For stereoisomers, employ chiral HPLC (e.g., amylose-based columns) or synthesize enantiopure intermediates using asymmetric catalysis .
- Vibrational Spectroscopy : IR spectroscopy identifies carbonyl stretching frequencies (e.g., 1680–1720 cm⁻¹ for ketones vs. 1640–1680 cm⁻¹ for amides) .
Advanced: How can researchers design derivatives to enhance solubility without compromising bioactivity?
Methodological Answer:
Derivatization strategies include:
- PEGylation : Introduce polyethylene glycol (PEG) chains to hydroxypropyl groups to improve aqueous solubility .
- Salt Formation : React carboxylic acid groups with lysine or tromethamine to form water-soluble salts .
- Prodrug Synthesis : Mask polar groups (e.g., esterify carboxylic acids) for enhanced membrane permeability, with enzymatic cleavage in vivo .
Advanced: What analytical techniques are critical for detecting degradation products under varying storage conditions?
Methodological Answer:
- Stability-Indicating HPLC : Use C18 columns with PDA detectors to separate and quantify degradation products (e.g., hydrolyzed amides or oxidized methoxy groups) .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate accelerated aging .
- Mass Spectrometric Profiling : LC-HRMS identifies degradation pathways (e.g., dealkylation or ring-opening) via fragment ion analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
